![molecular formula C16H11N3O2 B1330901 Indolo[2,3-b]quinoxalin-6-yl-acetic acid CAS No. 25681-06-5](/img/structure/B1330901.png)

Indolo[2,3-b]quinoxalin-6-yl-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

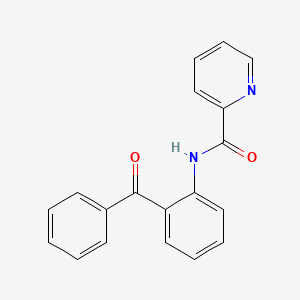

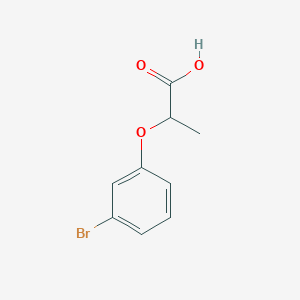

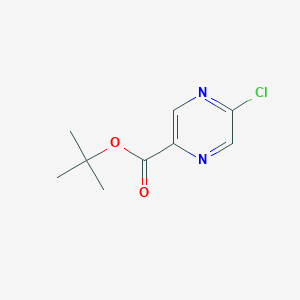

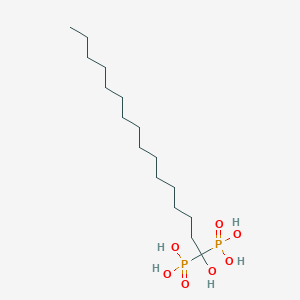

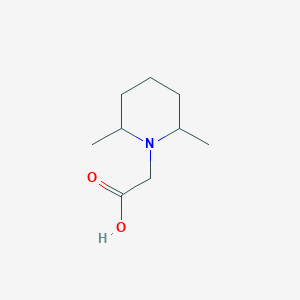

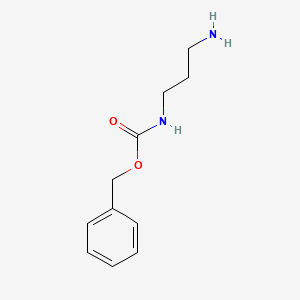

Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a chemical compound with the molecular formula C16H11N3O2 . It is a derivative of indoloquinoxaline, a class of heterocyclic compounds that have attracted significant attention due to their many applications in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxalin-6-yl-acetic acid derivatives often involves condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, such as acetic, formic, or hydrochloric acid . Copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used as catalysts for these reactions .Molecular Structure Analysis

The molecular structure of indolo[2,3-b]quinoxalin-6-yl-acetic acid can be represented by the InChI code 1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21) .Chemical Reactions Analysis

The chemical reactions involving indolo[2,3-b]quinoxalin-6-yl-acetic acid derivatives often rely on transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

Indolo[2,3-b]quinoxalin-6-yl-acetic acid has a molecular weight of 277.28 . Its IR spectrum includes peaks at 3435–2921 cm-1 (C–H), 1684 cm-1 (C=O), 1601 cm-1 (C=N), 1595–1455 cm-1 (C=C Ar), 1237 cm-1 (С–О–С), and 1173 cm-1 (C–Cl) .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “Indolo[2,3-b]quinoxalin-6-yl-acetic acid,” focusing on unique applications:

Anticancer Activity

Research indicates that derivatives of Indolo[2,3-b]quinoxalin-6-yl-acetic acid have been synthesized and studied for their anticancer properties. These compounds have shown potential in cytostatic activity, which could be valuable in cancer treatment strategies .

Antimicrobial Properties

A series of new imine derivatives of Indolo[2,3-b]quinoxalin-6-yl-acetic acid has been synthesized and exhibited in vitro antimicrobial activity against various bacterial and fungal pathogens. This suggests its potential use in developing new antimicrobial agents .

Photophysical Studies for Dyes

Derivatives of Indolo[2,3-b]quinoxalin-6-yl-acetic acid have been used to synthesize fluorescent dyes. These dyes display detectable emissions in certain solvents and exhibit intramolecular charge transfer, indicating their potential use in dye-sensitized solar cells or as fluorescent markers .

Synthesis of Novel Derivatives

The compound has been used as a starting material for synthesizing a variety of novel derivatives with potential pharmacological activities. This includes the synthesis of 6H-indolo[2,3-b]quinoxaline derivatives with potential cytotoxic properties .

Development of New Pharmaceuticals

The unique structure of Indolo[2,3-b]quinoxalin-6-yl-acetic acid makes it a valuable scaffold for the development of new pharmaceuticals. Its derivatives are being explored for various therapeutic applications .

Mecanismo De Acción

Target of Action

Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a complex organic compound that primarily targets DNA . It is known to intercalate into the DNA helix, disrupting processes vital for DNA replication .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, causing disruption in the normal functioning of the DNA. This disruption can inhibit the processes that are vital for DNA replication .

Biochemical Pathways

It is known that the compound’s interaction with dna can disrupt normal cellular processes, potentially leading to cell death . This makes it a compound of interest in the study of antiviral and cytotoxic activities .

Pharmacokinetics

The compound’s molecular weight (27728) and structure suggest that it may have good bioavailability

Result of Action

The primary result of the action of Indolo[2,3-b]quinoxalin-6-yl-acetic acid is the disruption of DNA replication processes . This can lead to the death of the cell, making the compound potentially useful in the treatment of diseases caused by rapidly dividing cells, such as cancer .

Action Environment

The efficacy and stability of Indolo[2,3-b]quinoxalin-6-yl-acetic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For example, the rate of competing reactions can increase in the presence of electron-withdrawing substituents, leading to a decrease in the formation of the target compound .

Propiedades

IUPAC Name |

2-indolo[3,2-b]quinoxalin-6-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDLTDGMACYSMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346870 |

Source

|

| Record name | Indolo[2,3-b]quinoxalin-6-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25681-06-5 |

Source

|

| Record name | Indolo[2,3-b]quinoxalin-6-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.